4-(4-methylbenzyl)-3-{2-oxo-2-[4-(2-thienylcarbonyl)-1-piperazinyl]ethyl}-2-piperazinone
Overview
Description
4-(4-methylbenzyl)-3-{2-oxo-2-[4-(2-thienylcarbonyl)-1-piperazinyl]ethyl}-2-piperazinone is a useful research compound. Its molecular formula is C23H28N4O3S and its molecular weight is 440.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 440.18821194 g/mol and the complexity rating of the compound is 659. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Piperazine Derivatives in Therapeutic Applications
Piperazine and its derivatives, including those with complex structures similar to the compound , are recognized for their versatility in medicinal chemistry. The core piperazine structure is a key element in a multitude of marketed drugs with diverse pharmacological activities. Recent studies highlight piperazine-based molecules' significant roles against various diseases, particularly Mycobacterium tuberculosis. Piperazine scaffolds are instrumental in developing potent anti-TB molecules, showcasing their critical role in addressing global health challenges such as tuberculosis. These insights are particularly relevant in the ongoing search for effective and safer anti-mycobacterial agents (Girase et al., 2020).
Piperazine Compounds in Drug Development
Piperazine derivatives are extensively studied for their potential in drug discovery and development. The modification of the piperazine nucleus can significantly influence the medicinal properties of the resultant molecules, affecting their pharmacokinetic and pharmacodynamic factors. This flexibility makes piperazine a valuable building block in the rational design of new therapeutic agents. The exploration of piperazine-based molecules over the years reflects the broad potential of this entity, initially recognized for CNS activity, now extended to various therapeutic areas (Rathi et al., 2016).
Environmental and Biological Impacts
The environmental persistence and biological impacts of chemicals containing piperazine structures, such as parabens, have been a subject of scientific research. Studies indicate that despite their biodegradability, compounds like parabens, often used as preservatives in consumer products, are ubiquitous in aquatic environments. This presence raises concerns about their potential as weak endocrine disruptors and the necessity for further studies on their by-products' stability and toxicity (Haman et al., 2015).
Properties
IUPAC Name |
4-[(4-methylphenyl)methyl]-3-[2-oxo-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethyl]piperazin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O3S/c1-17-4-6-18(7-5-17)16-27-9-8-24-22(29)19(27)15-21(28)25-10-12-26(13-11-25)23(30)20-3-2-14-31-20/h2-7,14,19H,8-13,15-16H2,1H3,(H,24,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRUBAVRGAZZZHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCNC(=O)C2CC(=O)N3CCN(CC3)C(=O)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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